molecular formula C20H11F6N5O2 B8196047 JNJ-67856633 CAS No. 2230273-76-2

JNJ-67856633

Cat. No.: B8196047
CAS No.: 2230273-76-2
M. Wt: 467.3 g/mol
InChI Key: APWRZPQBPCAXFP-UHFFFAOYSA-N
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Description

Safimaltib, also known as JNJ-67856633, is a small molecule drug developed by Janssen Research & Development LLC. It is a potent, selective, and allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is primarily being investigated for its therapeutic potential in treating various types of B-cell lymphomas, including mantle cell lymphoma and diffuse large B-cell lymphoma .

Scientific Research Applications

Safimaltib has several scientific research applications, including:

Mechanism of Action

Safimaltib acts by targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key mediator of the classical NF-κB signaling pathway downstream of B-cell receptor and T-cell receptor . Safimaltib is a potent, selective, allosteric inhibitor of MALT1 protease activity .

Safety and Hazards

Safimaltib is considered toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Safimaltib is currently in Phase I of clinical trials for the treatment of various types of lymphoma and leukemia . The future directions of Safimaltib will depend on the results of these ongoing trials and any subsequent trials. If successful, it could become a valuable treatment option for patients with these conditions .

Preparation Methods

The synthetic routes and reaction conditions for safimaltib are proprietary and detailed information is not publicly available. it is known that safimaltib is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired biological activity . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation.

Chemical Reactions Analysis

Safimaltib undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are essential for modifying the oxidation state of the compound, which can influence its biological activity.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes.

    Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final active compound

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F6N5O2/c21-19(22,23)15-8-10(4-6-27-15)30-18(33)13-9-29-31(16(13)20(24,25)26)14-3-1-2-12-11(14)5-7-28-17(12)32/h1-9H,(H,28,32)(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWRZPQBPCAXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)N3C(=C(C=N3)C(=O)NC4=CC(=NC=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230273-76-2
Record name JNJ-67856633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230273762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxamide, 1-(1,2-dihydro-1-oxo-5-isoquinolinyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFIMALTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9790S42AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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